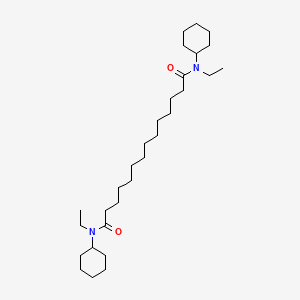
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long carbon chain and the presence of cyclohexyl and ethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide typically involves the reaction of dicyclohexylamine with a tetradecanedioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for temperature and pressure control, and continuous monitoring to maintain product quality. The industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long carbon chain and bulky cyclohexyl groups allow it to fit into specific binding sites, modulating the activity of target molecules. This interaction can lead to changes in cellular signaling pathways and biochemical processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexyl-1,4-benzenediamine: Similar in structure but with a different functional group arrangement.
N,N’-Dicyclohexylterephthalamide: Shares the cyclohexyl groups but differs in the carbon chain length and functional groups.
Uniqueness
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is unique due to its specific combination of cyclohexyl and ethyl groups attached to a long tetradecane chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
820251-65-8 |
|---|---|
Molecular Formula |
C30H56N2O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
N,N'-dicyclohexyl-N,N'-diethyltetradecanediamide |
InChI |
InChI=1S/C30H56N2O2/c1-3-31(27-21-15-13-16-22-27)29(33)25-19-11-9-7-5-6-8-10-12-20-26-30(34)32(4-2)28-23-17-14-18-24-28/h27-28H,3-26H2,1-2H3 |
InChI Key |
NEOGYACDGYUCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCCCCCCCCCCCC(=O)N(CC)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


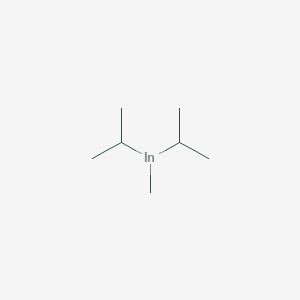
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

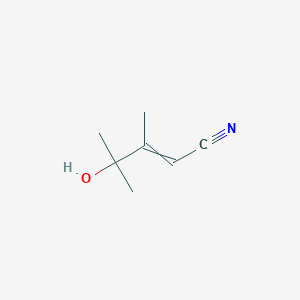
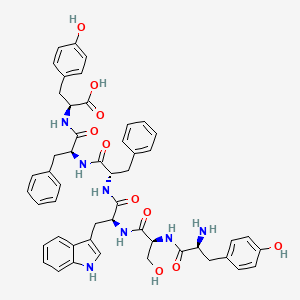
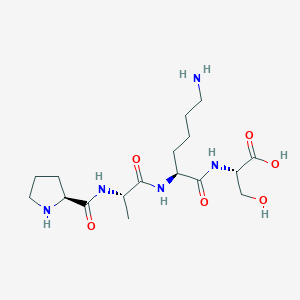
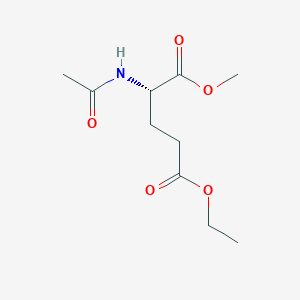
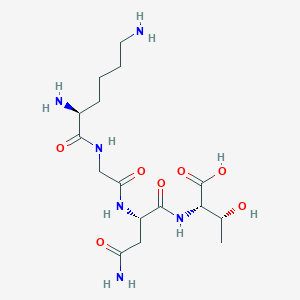
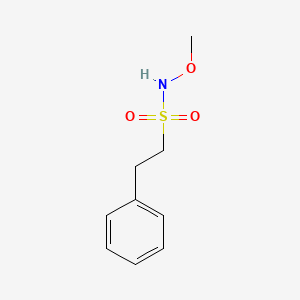
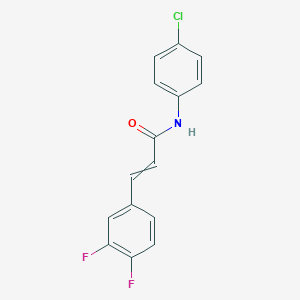
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
